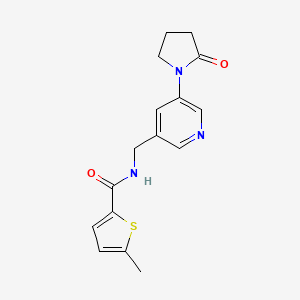

5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Description

5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core substituted with a methyl group at the 5-position of the thiophene ring. The pyridin-3-ylmethyl moiety attached to the carboxamide nitrogen is further modified at the 5-position of the pyridine with a 2-oxopyrrolidinyl group.

Properties

IUPAC Name |

5-methyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-11-4-5-14(22-11)16(21)18-9-12-7-13(10-17-8-12)19-6-2-3-15(19)20/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRAYODOEYNBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including amide formation, pyridine ring functionalization, and incorporation of the pyrrolidinone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies to understand its interaction with biological targets.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

The thiophene ring’s substitution pattern significantly influences physicochemical properties and target binding:

- Target compound : 5-methyl substitution on thiophene.

- 5-chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide (): Chloro substituent at the 5-position of thiophene. Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to methyl, but it also increases molecular weight (332.8 vs. ~331.3 for the target compound, estimated). The pyrazole-pyridine substituent may confer distinct steric or electronic interactions with targets .

- Compound 17 (): 5-nitrothiophene-2-carboxamide. This compound demonstrated narrow-spectrum antibacterial action, highlighting the role of substituent polarity in biological activity .

Modifications to the Pyridine/Piperidine Moiety

The nature of the nitrogen-containing heterocycle attached to the carboxamide nitrogen affects target selectivity and pharmacokinetics:

- Target compound : Pyridin-3-ylmethyl group with 2-oxopyrrolidinyl substitution. The 2-oxopyrrolidinyl group may enhance solubility due to its polar lactam structure and provide hydrogen-bonding sites for target engagement.

- 5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide (): Incorporates a piperidine ring linked to a 3-cyanopyridine.

- 5-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide (): Features a trifluoromethyl-substituted triazolopyridine. The CF₃ group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Molecular weight (344.36) is comparable to the target compound .

Tabulated Comparison of Key Parameters

Biological Activity

5-Methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a thiophene ring, a pyridine moiety, and an oxopyrrolidine group, which are significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxopyrrolidine exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown potent activity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of related compounds on A549 cells, it was found that certain derivatives significantly reduced cell viability. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | A549 |

| Compound B | 15 | A549 |

| This compound | TBD | A549 |

The above data indicates that while specific compounds showed lower IC50 values (indicating higher potency), further research is necessary to establish the exact efficacy of this compound.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies involving similar oxopyrrolidine derivatives have shown effectiveness against multidrug-resistant strains of bacteria.

Antimicrobial Efficacy Assessment

In vitro tests have been conducted to evaluate the antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

| Pathogen | MIC (µM) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 0.21 | 5-Methyl-N... |

| Escherichia coli | 0.15 | 5-Methyl-N... |

These findings suggest that the compound could be effective against resistant strains, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies have indicated potential binding interactions with key proteins involved in cancer progression and bacterial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.